7-hexyl-1,3-dimethyl-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione
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Description
7-hexyl-1,3-dimethyl-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C23H32N6O2 and its molecular weight is 424.549. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of SMR000035491 is the molecular chaperone DnaK . DnaK is a heat shock protein that plays a crucial role in assisting the folding of many proteins and preventing the aggregation of proteins within the cell.
Mode of Action
SMR000035491 interacts with DnaK, inhibiting its function . This interaction disrupts the normal functioning of DnaK, which in turn affects the formation of biofilms by Staphylococcus aureus .
Biochemical Pathways
The inhibition of DnaK by SMR000035491 affects the formation of biofilms, which are communities of bacteria that adhere to each other on surfaces and are encased in a protective matrix . Biofilms contribute to antibiotic resistance and tolerance, making infections difficult to treat .
Result of Action
The interaction of SMR000035491 with DnaK results in the inhibition of biofilm formation by Staphylococcus aureus . This could potentially make the bacteria more susceptible to antibiotic treatment and improve the effectiveness of therapies against infections caused by this bacterium .
Properties
IUPAC Name |
7-hexyl-1,3-dimethyl-8-(4-phenylpiperazin-1-yl)purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N6O2/c1-4-5-6-10-13-29-19-20(25(2)23(31)26(3)21(19)30)24-22(29)28-16-14-27(15-17-28)18-11-8-7-9-12-18/h7-9,11-12H,4-6,10,13-17H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPQYIVGYYNJKIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN1C2=C(N=C1N3CCN(CC3)C4=CC=CC=C4)N(C(=O)N(C2=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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